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Abstract

This document provides detailed protocols for determining the half-maximal inhibitory
concentration (IC50) of Fanregratinib (also known as HMPL-453) in various cancer cell lines.
Fanregratinib is a potent and selective small molecule inhibitor of Fibroblast Growth Factor
Receptors (FGFR) 1, 2, and 3. Determining the IC50 value is a critical step in preclinical
research to quantify the potency of an inhibitor and to select appropriate cell models for further
investigation. This application note outlines two common and robust methods for assessing cell
viability: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay. It includes a
summary of Fanregratinib’'s mechanism of action, step-by-step experimental procedures, data
analysis guidelines, and expected outcomes.

Fanregratinib Mechanism of Action & Signaling
Pathway

Fanregratinib selectively targets and inhibits the tyrosine kinase activity of FGFR1, FGFR2,
and FGFR3.[1] In many cancers, aberrant FGFR signaling, caused by gene fusions, mutations,
or amplifications, acts as a key driver of tumor growth, proliferation, and angiogenesis.[2] The
binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding FGFR induces receptor
dimerization and autophosphorylation of the intracellular kinase domains. This activation
initiates a cascade of downstream signaling pathways, primarily the RAS-MAPK-ERK and
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PI3K-AKT pathways, which promote cell survival and proliferation.[3] Fanregratinib binds to
the ATP-binding pocket of the FGFR kinase domain, blocking its phosphorylation and thereby
inhibiting the activation of these downstream oncogenic signals.[4]
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Caption: Simplified FGFR signaling pathway and inhibition by Fanregratinib.
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General Experimental Workflow for IC50
Determination

The process of determining an IC50 value follows a standardized workflow, beginning with cell
culture and culminating in data analysis and interpretation. The key steps are outlined in the

diagram below.
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Caption: General experimental workflow for determining 1C50 values.

Experimental Protocols

Two common methods for determining cell viability are presented below. The choice of assay
can depend on factors such as equipment availability, cell type, and desired sensitivity.

Protocol 1: MTT Assay for Fanregratinib IC50
Determination

This colorimetric assay measures the metabolic activity of cells.[5] Viable cells contain
NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to
purple formazan crystals.[2][5] The amount of formazan produced is proportional to the number
of living cells.[6]

Materials:

Selected cancer cell line(s)

o Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
o Fanregratinib stock solution (in DMSO)

o Sterile 96-well flat-bottom plates

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
sterile PBS)[6]

e DMSO (Dimethyl sulfoxide) or other solubilization solution

o Multichannel pipette

e CO:z2 incubator (37°C, 5% CO2)

e Microplate reader (capable of measuring absorbance at 570 nm)
Procedure:

o Cell Seeding:
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[e]

Harvest and count cells that are in the logarithmic growth phase.

(¢]

Dilute the cell suspension to the desired concentration (e.g., 5,000-10,000 cells/well).

[¢]

Seed 100 pL of the cell suspension into each well of a 96-well plate.[6] Include wells for
‘'untreated control' (cells + medium + DMSO vehicle) and 'blank’ (medium only).

[¢]

Incubate the plate for 24 hours to allow cells to attach.[7]

Drug Treatment:

o Prepare a serial dilution of Fanregratinib in complete culture medium. A typical starting
point is a 10-point, 3-fold dilution series starting from 10 pM. The vehicle (DMSO)
concentration should be kept constant across all wells (typically < 0.1%).

o Carefully remove the medium from the wells and add 100 pL of the corresponding
Fanregratinib dilution or control medium.

o Incubate the plate for a specified duration (e.g., 72 hours) at 37°C and 5% COs-.

MTT Addition and Incubation:

o After incubation, add 10 pyL of MTT solution (5 mg/mL) to each well.[5]

o Incubate for another 4 hours at 37°C, allowing formazan crystals to form.[6]
Solubilization and Measurement:

o Carefully aspirate the medium from each well without disturbing the formazan crystals.
o Add 150 pL of DMSO to each well to dissolve the crystals.[6]

o Shake the plate gently on an orbital shaker for 10-15 minutes to ensure complete
solubilization.[2][6]

o Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of
630 nm can be used to reduce background noise.[2]
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Protocol 2: CellTiter-Glo® Luminescent Cell Viability
Assay

This assay quantifies ATP, which is an indicator of metabolically active cells. The luminescent
signal is proportional to the amount of ATP present, which is directly related to the number of
viable cells in culture. This method is known for its high sensitivity and simple "add-mix-
measure” format.

Materials:

e Selected cancer cell line(s)

o Complete cell culture medium

o Fanregratinib stock solution (in DMSO)

o Sterile 96-well opaque-walled plates (for luminescence assays)
o CellTiter-Glo® 2.0 Reagent (or similar)

e Multichannel pipette

e CO:z2 incubator (37°C, 5% CO2)

e Luminometer (plate reader capable of measuring luminescence)
Procedure:

e Cell Seeding:

o Follow the same procedure as Step 1 in the MTT protocol, but use opaque-walled 96-well
plates suitable for luminescence. Seed 100 pL of cell suspension per well.

o Incubate for 24 hours to allow for cell attachment.

e Drug Treatment:
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o Follow the same procedure as Step 2 in the MTT protocol. Add 100 pL of the
Fanregratinib dilutions or controls to the wells.

o Incubate for the desired duration (e.g., 72 hours).

o Assay Reagent Addition and Measurement:

o Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for
approximately 30 minutes.

o Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each
well (e.g., add 100 pL of reagent to each well).

o Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

o Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent
signal.

o Measure the luminescence of each well using a luminometer.
Data Analysis and Presentation
o Data Normalization:
o Subtract the average blank value (medium only) from all other readings.

o Calculate the percentage of cell viability for each drug concentration relative to the
untreated (vehicle) control using the following formula:

= 9 Viability = (Absorbance_sample / Absorbance_control) * 100
e Dose-Response Curve:
o Plot the % Viability (Y-axis) against the log of the Fanregratinib concentration (X-axis).

o Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope [four
parameters]) in software like GraphPad Prism to fit a sigmoidal dose-response curve to
the data.
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e IC50 Determination:

o The IC50 is the concentration of Fanregratinib that results in a 50% reduction in cell
viability, as interpolated from the fitted curve.

Data Presentation: In Vitro Activity of Fanregratinib

Preclinical studies have shown that Fanregratinib (HMPL-453) selectively inhibits the
proliferation of cancer cell lines with dysregulated FGFR signaling.[1] The table below

summarizes reported growth inhibition (GI50) values.

Fanregratinib GI50

Cell Line Cancer Type FGFR Alteration
(nM)

SNU-16 Stomach Cancer FGFR2 Amplification 3-105[1]
KATO-III Stomach Cancer FGFR2 Amplification 3-105[1]
MGH-CC1 Cholangiocarcinoma FGFR2 Fusion 3-105[1]
AN3CA Endometrial Cancer FGFR2 Mutation 3-105[1]
NCI-H1581 Lung Cancer FGFR1 Amplification 3-105[1]
Various Various No FGFR Alteration > 1500[1]

Note: The GI50 values are presented as a range as reported in the source literature. Actual

IC50 values should be determined empirically for each specific cell line and experimental

condition.

Conclusion

The protocols described in this application note provide robust and reproducible methods for

determining the IC50 of Fanregratinib in cancer cell lines. Both the MTT and CellTiter-Glo®

assays are suitable for quantifying the potent and selective activity of this FGFR inhibitor.

Accurate IC50 determination is essential for understanding the compound's efficacy, selecting

relevant cancer models, and guiding further preclinical and clinical development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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